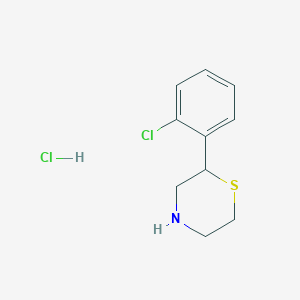

2-(2-Chlorophenyl) thiomorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)thiomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFYZGHXGVXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590003 | |

| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172888-52-6 | |

| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride

CAS Number: 1172888-52-6

Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and mechanism of action of 2-(2-Chlorophenyl) thiomorpholine hydrochloride is limited. This guide provides a comprehensive overview based on available data for the compound as a chemical intermediate and draws upon representative experimental protocols and biological data from closely related thiomorpholine and 2-aryl-thiomorpholine derivatives to illustrate its potential applications and characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring substituted with a 2-chlorophenyl group at the second position.[1] It is recognized primarily as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be a component of various biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] The presence of the 2-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide details the physicochemical properties, a representative synthetic approach, potential therapeutic applications supported by data from analogous compounds, and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1172888-52-6 | [1] |

| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |

| Molecular Weight | 250.19 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of a 2-Aryl-Thiomorpholine Derivative

This synthesis involves four main stages: N-protection of the thiomorpholine starting material, α-chlorination, introduction of the aryl group via a Grignard reaction, and final deprotection to yield the hydrochloride salt.

dot

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl) thiomorpholine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance and mechanisms of action based on current scientific understanding of related compounds.

Core Quantitative Data

The key quantitative and physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 250.19 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |

| CAS Number | 1172888-52-6 | [1][2] |

| Appearance | White solid | [1][2] |

| Purity | ≥ 98% (as determined by HPLC) | [1][2] |

| Melting Point | 174 - 177 °C (for thiomorpholine hydrochloride) | [3] |

| Storage Conditions | 0-8°C | [1][2] |

Plausible Experimental Protocols

While specific proprietary methods may exist, the following sections describe robust and scientifically sound protocols for the synthesis and characterization of this compound, based on established organic chemistry principles and published methods for analogous compounds.[4]

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the protection of the thiomorpholine nitrogen, followed by α-chlorination, introduction of the 2-chlorophenyl group via a Grignard reaction, and concluding with deprotection and salt formation.[4]

Step 1: N-protection of Thiomorpholine

-

Dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-thiomorpholine.[4]

Step 2: α-Chlorination of N-Boc-thiomorpholine

-

Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS, 1.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, filter the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate to yield N-Boc-2-chlorothiomorpholine.[4]

Step 3: Grignard Reaction with 2-Chlorophenylmagnesium Bromide

-

Under an inert atmosphere, prepare the Grignard reagent by reacting 1-bromo-2-chlorobenzene (1.5 equivalents) with magnesium turnings (1.6 equivalents) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve N-Boc-2-chlorothiomorpholine (1.0 equivalent) in anhydrous THF and cool to -78°C.

-

Slowly add the prepared Grignard reagent to the cooled solution.

-

Maintain the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain N-Boc-2-(2-chlorophenyl)thiomorpholine.[4]

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-2-(2-chlorophenyl)thiomorpholine (1.0 equivalent) in a 4 M solution of hydrochloric acid in dioxane.

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with diethyl ether and filtered to yield the final product, this compound.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts for the thiomorpholine ring protons are expected between δ 2.5 and 4.0 ppm, while the aromatic protons of the 2-chlorophenyl group should appear between δ 7.0 and 7.5 ppm.

-

¹³C NMR : Acquire the carbon NMR spectrum. The aliphatic carbons of the thiomorpholine ring are expected in the range of δ 25-55 ppm, and the aromatic carbons between δ 125 and 140 ppm.[5][6]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization : Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis : Scan a suitable mass range to detect the molecular ion. The expected [M+H]⁺ for the free base (C₁₀H₁₂ClNS) is approximately m/z 214.04. The isotopic pattern for the chlorine atom ([M+2]⁺ peak with about one-third the intensity of the M⁺ peak) should be observable.[5]

Potential Biological Significance and Mechanism of Action

This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents.[1] Thiomorpholine and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and hypolipidemic effects.[2][7]

A plausible mechanism of action for some thiomorpholine derivatives with hypolipidemic activity is the inhibition of squalene synthase.[7] This enzyme catalyzes a key step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these compounds can reduce the endogenous production of cholesterol, which is a critical factor in the management of hyperlipidemia and the prevention of atherosclerosis.

References

An In-depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Chlorophenyl) thiomorpholine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and presents generalized experimental protocols and potential biological pathways relevant to its structural class. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting the potential of thiomorpholine derivatives as valuable intermediates in the synthesis of novel therapeutic agents.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The incorporation of a thiomorpholine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This particular derivative, featuring a 2-chlorophenyl substituent, is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably those with potential anti-inflammatory and analgesic activities.[3] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and experimental settings.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for this compound are not extensively reported in the scientific literature. The following tables summarize the available information and provide estimates or general characteristics where specific data is unavailable.

Table 1: General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenyl)thiomorpholine;hydrochloride | N/A |

| CAS Number | 1172888-52-6 | [3] |

| Physical Appearance | White solid | [3] |

Table 2: Molecular and Mass Information

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClNS · HCl | [3] |

| Molecular Weight | 250.19 g/mol | [3] |

| Monoisotopic Mass | 249.020 g/mol | N/A |

Table 3: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Favorable solubility and stability noted, but quantitative data is not available. | [3] |

Table 4: Spectral Data

| Technique | Data |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| Infrared (IR) | Not available |

| Mass Spectrometry (MS) | Not available |

Note: The lack of publicly available spectral data underscores the need for further experimental characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. However, based on general synthetic strategies for 2-arylthiomorpholines, a representative protocol can be proposed.[4][5] The following sections outline these generalized procedures.

Synthesis of 2-(2-Chlorophenyl) thiomorpholine (Generalized Method)

The synthesis of 2-arylthiomorpholines can be approached through a multi-step pathway. A plausible, though not specifically verified for this compound, synthetic route is outlined below.

Step 1: N-protection of Thiomorpholine The initial step involves the protection of the secondary amine of the thiomorpholine ring to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

-

Procedure: Dissolve thiomorpholine in a suitable aprotic solvent such as dichloromethane. Add a base, for instance, triethylamine, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The N-Boc-thiomorpholine product is then isolated through aqueous workup and solvent evaporation.

Step 2: α-Arylation of N-Boc-thiomorpholine The introduction of the 2-chlorophenyl group at the 2-position of the thiomorpholine ring is a critical step. This can be achieved through various methods, including a Grignard reaction with a suitable precursor.

-

Procedure: An α-halo-N-Boc-thiomorpholine intermediate would first be synthesized. Subsequently, a Grignard reagent, 2-chlorophenylmagnesium bromide, prepared from 1-bromo-2-chlorobenzene and magnesium turnings, would be reacted with the α-halo-N-Boc-thiomorpholine at low temperatures (e.g., -78 °C) in an anhydrous ether solvent. The reaction is carefully quenched, and the desired N-Boc-2-(2-chlorophenyl)thiomorpholine is purified, often using column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Procedure: The N-Boc-2-(2-chlorophenyl)thiomorpholine is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or ethanol), is added. The reaction proceeds, typically at room temperature, to cleave the Boc group. The this compound product often precipitates from the solution and can be collected by filtration and then dried.

References

Navigating the Solubility Landscape of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility in Drug Discovery

Solubility is a critical physicochemical property in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and hinder the development of promising therapeutic candidates. For thiomorpholine derivatives, which are explored for various biological activities, understanding their solubility is paramount.[1][2][3] Factors such as the nature and position of substituents on the thiomorpholine ring can significantly impact aqueous solubility.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL in various solvents at defined temperatures) for 2-(2-chlorophenyl)thiomorpholine hydrochloride has not been publicly reported. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a template for recording such data.

Table 1: Solubility Data Template for 2-(2-Chlorophenyl)thiomorpholine Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| 0.1 N HCl | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic (1% DMSO) |

Experimental Protocols for Solubility Determination

Two key types of solubility are typically measured during drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound. This is a fundamental property of a molecule in a given solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of 2-(2-chlorophenyl)thiomorpholine hydrochloride to a selection of solvents in separate vials.

-

Equilibration: Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[1]

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.[1]

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.[1]

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A standard curve should be used for accurate quantification.

Figure 1. Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous buffer. This is often more relevant to in vitro biological assays.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(2-chlorophenyl)thiomorpholine hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Create serial dilutions of the DMSO stock solution in a 96-well plate.[1]

-

Aqueous Dilution: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-5%.[1] A DMSO-only control should be included.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[1]

-

Turbidity Measurement: Measure the turbidity (or light scattering) of each well using a plate reader.[1]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control.[1]

Figure 2. Workflow for Kinetic Solubility Determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.

HPLC Method Development

A typical Reverse-Phase HPLC (RP-HPLC) method can be developed for the quantification of 2-(2-chlorophenyl)thiomorpholine hydrochloride.

-

Column: A C18 column is a common choice for separating small molecules.[4][5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.[4][5]

-

Detector: A UV detector is widely used, and the detection wavelength should be set to the absorbance maximum of the compound.[6] For higher sensitivity and selectivity, a mass spectrometer (MS) detector can be used (LC-MS).[6]

-

Standard Curve: A calibration curve is generated by injecting known concentrations of the compound to correlate peak area with concentration.[4]

Figure 3. Key Components of an HPLC System for Quantification.

Strategies to Improve Solubility

If 2-(2-chlorophenyl)thiomorpholine hydrochloride exhibits poor aqueous solubility, several formulation strategies can be employed:

-

pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[1] As a hydrochloride salt, this compound is expected to be more soluble at lower pH.

-

Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[1]

-

Use of Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes, respectively, to enhance the apparent solubility of a compound.[1]

Conclusion

While specific solubility data for 2-(2-chlorophenyl)thiomorpholine hydrochloride remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocols for thermodynamic and kinetic solubility and utilizing robust analytical methods for quantification, drug development professionals can generate the data needed to advance their research and make informed decisions about the development of this and other thiomorpholine derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of ARX788, an Antibody-Drug Conjugate

Disclaimer: The initial request for information on "2-(2-Chlorophenyl) thiomorpholine hydrochloride" did not yield publicly available data regarding a mechanism of action for a therapeutic agent. This compound is primarily described as a chemical intermediate in the synthesis of pharmaceuticals and other materials.[1][2][3] However, a closely related synonym, AN-788, is associated with ARX788, a well-characterized antibody-drug conjugate with a defined mechanism of action in cancer therapy. This guide will focus on the mechanism of action of ARX788, assuming it is the intended subject of the query.

ARX788 is a next-generation, site-specific antibody-drug conjugate (ADC) currently under investigation for the treatment of HER2-positive cancers.[4][5] It represents a promising therapeutic strategy by combining the high specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, thereby minimizing systemic toxicity.[4] This guide provides a detailed overview of its mechanism of action, supported by available data and experimental methodologies.

Molecular Composition of ARX788

ARX788 is composed of three key components:

-

A humanized anti-HER2 monoclonal antibody: This antibody component is engineered to specifically recognize and bind to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[4][6]

-

A potent cytotoxic payload, AS269: AS269 is a highly potent tubulin inhibitor.[5] Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, AS269 induces cell cycle arrest and apoptosis.

-

A stable linker: A non-cleavable linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in circulation and only release the payload inside the target cancer cell.[4] The site-specific conjugation technology allows for a precise drug-to-antibody ratio, resulting in a homogenous product with predictable behavior.[6]

Mechanism of Action: A Step-by-Step Pathway

The mechanism of action of ARX788 is a multi-step process designed for targeted delivery of the cytotoxic payload to cancer cells:

-

Target Binding: The anti-HER2 antibody component of ARX788 binds with high affinity to the HER2 receptor on the surface of cancer cells.[4]

-

Internalization: Upon binding, the ARX788-HER2 receptor complex is internalized into the cancer cell through a process called endocytosis.[4][7]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the complex fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody, releasing the cytotoxic payload, AS269.[7]

-

Cytotoxicity: The released AS269 payload then diffuses into the cytoplasm and exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of ARX788 and a typical experimental workflow for evaluating its efficacy.

Caption: Mechanism of action of ARX788.

Caption: In vitro efficacy testing workflow.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of ARX788 in various HER2-expressing cancer cell lines.

| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |

| SK-BR-3 | Breast Cancer | High | 29 |

| NCI-N87 | Gastric Cancer | High | 10 |

| BT-474 | Breast Cancer | High | 33 |

| JIMT-1 | Breast Cancer | Moderate | 78 |

Data are representative and compiled from preclinical studies. Actual values may vary between experiments.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing the findings.

5.1. Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of ARX788 (e.g., 0.1 to 1000 ng/mL) in triplicate for 72 hours. Include untreated cells as a control.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with ARX788 at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Clinical Significance and Future Directions

ARX788 has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in patients with HER2-positive advanced breast and gastric cancers.[5][7] Its efficacy in tumors with low HER2 expression and in those resistant to other HER2-targeted therapies like T-DM1 highlights its potential to address unmet clinical needs.[7][8] Ongoing research is focused on further evaluating its safety and efficacy in larger patient populations and exploring its potential in other HER2-expressing solid tumors.[4] The development of ARX788 exemplifies the progress in ADC technology, offering a more targeted and potent approach to cancer treatment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is ARX-788 used for? [synapse.patsnap.com]

- 5. Phase 1 multicenter, dose-expansion study of ARX788 as monotherapy in HER2-positive advanced gastric and gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. [PDF] ARX788, a Site-specific Anti-HER2 Antibody–Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1–resistant Breast and Gastric Cancers | Semantic Scholar [semanticscholar.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(2-Chlorophenyl) thiomorpholine hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a versatile heterocyclic compound that has garnered attention in medicinal chemistry primarily as a key intermediate in the synthesis of novel therapeutic agents. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role as a synthetic precursor and the documented biological activities of its derivatives and related thiomorpholine compounds. This document aims to provide a comprehensive resource for researchers exploring the potential of this chemical scaffold in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Introduction

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, featured in a range of compounds with diverse pharmacological properties. The incorporation of a 2-chlorophenyl group into the thiomorpholine structure, as seen in this compound, offers a unique combination of steric and electronic features that can be exploited for the synthesis of targeted therapeutic agents. This compound is recognized as a valuable building block for creating molecules with potential anti-inflammatory, analgesic, and antimicrobial activities[1][2]. The inherent reactivity of the thiomorpholine nitrogen and the potential for further functionalization of the aromatic ring make it an attractive starting point for generating compound libraries for biological screening.

Synthetic Utility and Potential for Derivatization

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules. The thiomorpholine moiety can be N-acylated or N-alkylated to introduce diverse functional groups, leading to the generation of novel chemical entities with potentially enhanced biological activities. The general synthetic utility is highlighted by its application in creating compounds for pharmaceutical and agricultural chemistry[1][2].

Biological Activities of Thiomorpholine Derivatives

While specific quantitative data for the title compound is scarce, the broader class of thiomorpholine derivatives has demonstrated a wide spectrum of biological activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds containing the thiomorpholine scaffold. The proposed mechanisms of action for related compounds often involve the modulation of key inflammatory pathways.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Thiophene-based compounds, which are structurally related to thiomorpholines, are known to exert their anti-inflammatory effects by inhibiting COX and LOX enzymes, key players in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins and leukotrienes.

-

NF-κB Pathway Modulation : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some heterocyclic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Potential anti-inflammatory signaling pathways modulated by thiomorpholine derivatives.

Antimicrobial Activity

The thiomorpholine nucleus is a component of various compounds synthesized to exhibit antimicrobial properties. The introduction of different substituents on the thiomorpholine ring can lead to compounds with activity against a range of bacterial and fungal pathogens.

Quantitative Data on Related Thiomorpholine Derivatives

While specific IC50 or MIC values for this compound are not available, data from studies on structurally related compounds can provide insights into the potential potency of this chemical class.

| Compound Class | Biological Activity | Assay | Quantitative Data | Reference |

| Antioxidant Thiomorpholine Derivatives | Antioxidant | Inhibition of ferrous/ascorbate-induced lipid peroxidation | IC50 values as low as 7.5 µM | [3] |

| 2-(thiophen-2-yl) dihydroquinolines with thiomorpholine | Antimycobacterial | In vitro against M. tuberculosis H37Rv | Less potent than morpholine analog (MIC > 12.5 mg/mL) | [4] |

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory and antimicrobial activities of a test compound such as this compound or its derivatives.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding : Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.

-

LPS Stimulation : Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation : The plate is incubated for 24 hours.

-

Nitrite Quantification (Griess Assay) : After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement : The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Preparation of Inoculum : A standardized bacterial or fungal suspension is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound : The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to obtain a range of concentrations.

-

Inoculation : Each well is inoculated with the microbial suspension. A positive control well (microbes with no compound) and a negative control well (broth only) are included.

-

Incubation : The plate is incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the test compound that completely inhibits visible microbial growth.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Aliquots from the wells showing no growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the extensive research on related thiomorpholine and thiophene derivatives suggests significant potential, particularly in the anti-inflammatory and antimicrobial arenas. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to elucidate its structure-activity relationships. Detailed mechanistic studies on the most promising candidates will be crucial to identify their molecular targets and pathways of action. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Unveiling the Therapeutic Promise of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: A Technical Guide to Potential Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a heterocyclic compound belonging to the thiomorpholine class of molecules. While primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents, the inherent structural motifs of the thiomorpholine scaffold suggest a broad spectrum of potential therapeutic applications.[1][2][3] This technical guide consolidates the current understanding of the potential therapeutic targets of compounds structurally related to this compound, providing a foundation for future research and drug development endeavors. The information presented is largely derived from studies on analogous thiomorpholine derivatives, offering valuable insights into the probable mechanisms of action and biological activities of the title compound.

The thiomorpholine core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] This guide will delve into the key signaling pathways and molecular targets implicated in these therapeutic areas, supported by quantitative data from relevant studies, detailed experimental protocols for assessing biological activity, and visual representations of the underlying molecular mechanisms.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive research into thiomorpholine-containing compounds, several key therapeutic targets and signaling pathways have emerged as highly probable for derivatives of this compound.

Anticancer Activity: Targeting the PI3K/Akt/mTOR and NF-κB Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Thiomorpholine derivatives have demonstrated significant potential as anticancer agents by modulating critical pathways involved in cell growth, proliferation, and survival.

1. PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers. Several studies have identified thiomorpholine derivatives as potent inhibitors of this pathway. The mechanism of action is believed to involve the direct inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. This disruption cascades down to inhibit mTOR, a key regulator of protein synthesis and cell growth.

-

Key Therapeutic Targets: PI3K (specifically the p110α isoform), Akt, mTOR.[6]

2. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain morpholine and thiomorpholine derivatives have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur at various levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits. A fluoxetine derivative containing a morpholine ring, OTPM, has been shown to inhibit NF-κB phosphorylation and its nuclear translocation.[7]

-

Key Therapeutic Targets: IκB kinase (IKK), NF-κB (p65 subunit).

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiomorpholine derivatives have been investigated for their anti-inflammatory properties, which are often linked to the modulation of inflammatory signaling pathways. The anti-inflammatory effects of some thiophene derivatives have been associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]

-

Potential Therapeutic Targets: COX-2, 5-LOX, TNF-α.

Neuroprotective Effects

Emerging evidence suggests that thiomorpholine derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Some morpholine derivatives have been shown to exhibit neuroprotective effects by modulating neuroinflammatory pathways, such as inhibiting microglial activation and the production of pro-inflammatory cytokines.[7][9]

-

Potential Therapeutic Targets: Acetylcholinesterase, Butyrylcholinesterase, N-methyl-D-aspartate (NMDA) receptors.[10]

Quantitative Data on Thiomorpholine Derivatives

The following tables summarize the quantitative biological data for various thiomorpholine derivatives, providing insights into their potency and potential therapeutic efficacy.

Table 1: Anticancer Activity of Thiomorpholine Derivatives

| Compound ID | Cancer Cell Line | Target/Pathway | Activity (IC₅₀) | Reference |

| 15e | A375 (Melanoma) | PI3K p110α | 0.58 µM | [6] |

| Compound 22 | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 20 µM | [11] |

| Compound 22 | SW480 (Colon Cancer) | Apoptosis Induction | 12.5 µM | [11] |

Table 2: Anti-Inflammatory and Antioxidant Activity of Thiomorpholine Derivatives

| Compound ID | Assay | Activity (IC₅₀) | Reference |

| Compound 3 | Soybean Lipoxygenase (LOX-3) Inhibition | 4 µM | [9] |

| Compound 7 | Soybean Lipoxygenase (LOX-3) Inhibition | 22 µM | [9] |

| Compound 3 | DPPH Radical Scavenging | 31 µM | [9] |

| Various | Ferrous/ascorbate-induced lipid peroxidation | as low as 7.5 µM | [12] |

Table 3: Neuroprotective and Other Activities of Thiomorpholine Derivatives

| Compound ID | Target/Assay | Activity | Reference |

| OTPM | LPS-induced NO production in BV-2 microglia | Significant decrease (p < 0.001) | [7] |

| Various | Hypocholesterolemic and Hypolipidemic | Decreases in triglycerides, total cholesterol, and LDL | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of 2-Arylthiomorpholine Derivatives

This protocol outlines a general multi-step synthesis for 2-arylthiomorpholine derivatives.[1]

Step 1: N-protection of Thiomorpholine

-

Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the mixture to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-thiomorpholine.

Step 2: α-Chlorination of N-Boc-thiomorpholine

-

Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude α-chloro derivative.

Step 3: Grignard Reaction for Aryl Group Introduction

-

Prepare the Grignard reagent from the appropriate aryl bromide (e.g., 1-bromo-2-chlorobenzene) and magnesium turnings in anhydrous THF.

-

Dissolve the α-chloro-N-Boc-thiomorpholine from the previous step in anhydrous THF and cool to -78°C.

-

Slowly add the Grignard reagent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography to obtain N-Boc-2-arylthiomorpholine.

Step 4: Deprotection

-

Dissolve the N-Boc-2-arylthiomorpholine in a solution of HCl in 1,4-dioxane or diethyl ether.

-

Stir at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the 2-arylthiomorpholine.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells (e.g., MDA-MB-231, SW480) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.

Caption: NF-κB signaling pathway and the inhibitory action of thiomorpholine derivatives.

Caption: General experimental workflow for the development of thiomorpholine-based therapeutics.

Conclusion

While direct biological data for this compound is limited in publicly available literature, the extensive research on the thiomorpholine scaffold strongly suggests its potential as a source of novel therapeutic agents. The evidence points towards promising anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. This technical guide provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the therapeutic promise of this compound and its derivatives. The synthesis and biological evaluation of novel analogs based on this core structure are warranted to fully elucidate their therapeutic potential and advance the development of new and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads [mdpi.com]

- 10. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]

- 11. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Arylthiomorpholines

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of 2-arylthiomorpholine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic evolution, biological activities, and mechanistic insights into this important scaffold.

Introduction: The Emergence of a Privileged Structure

The thiomorpholine ring, a sulfur-containing analog of morpholine, serves as a cornerstone for a variety of biologically active molecules. The introduction of an aryl substituent at the 2-position of the thiomorpholine ring gives rise to the 2-arylthiomorpholine scaffold, a structure that has proven to be a "privileged" motif in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antitubercular, and hypolipidemic effects. This guide traces the scientific journey from the initial synthesis of the parent thiomorpholine heterocycle to the development and biological evaluation of its complex 2-aryl derivatives.

A Historical Perspective: From Simple Heterocycles to Complex Therapeutics

While the precise first synthesis of a 2-arylthiomorpholine is not extensively documented in early literature, the foundation for their creation was laid by the pioneering work on the synthesis of the parent thiomorpholine ring. Early methods for thiomorpholine synthesis often involved the reaction of dihaloalkanes with aminoalcohols or the cyclization of aminoethanethiols.

A significant advancement in the synthesis of substituted thiomorpholines, including precursors to 2-aryl derivatives, has been the development of multi-step synthetic pathways. A representative and widely adopted methodology for the synthesis of 2-arylthiomorpholine derivatives involves a four-stage process: N-protection of the thiomorpholine ring, α-chlorination, introduction of the aryl group via a Grignard reaction, and a final deprotection step to yield the target compound.[1] This robust synthetic strategy has enabled the generation of diverse libraries of 2-arylthiomorpholine analogs for biological screening.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of 2-arylthiomorpholines is a critical aspect of their development. The following section details a representative experimental protocol for their preparation, which can be adapted for the synthesis of various derivatives.

General Experimental Protocol for the Synthesis of 2-Arylthiomorpholine Derivatives[1]

A widely utilized synthetic route is depicted below. This multi-step process allows for the controlled introduction of the aryl substituent at the 2-position of the thiomorpholine ring.

Caption: A typical synthetic workflow for 2-arylthiomorpholine derivatives.

Step 1: N-protection of Thiomorpholine To a solution of thiomorpholine in a suitable solvent such as dichloromethane, a base (e.g., triethylamine) and a protecting group precursor, typically di-tert-butyl dicarbonate (Boc anhydride), are added. The reaction mixture is stirred at room temperature to yield N-Boc-thiomorpholine.

Step 2: α-Chlorination of N-Boc-thiomorpholine The N-protected thiomorpholine is then subjected to chlorination at the α-position to the sulfur atom. This is commonly achieved using N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride.

Step 3: Introduction of the Aryl Group via Grignard Reaction The key aryl group is introduced through a Grignard reaction. The N-Boc-2-chlorothiomorpholine is reacted with a freshly prepared arylmagnesium bromide (ArMgBr) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.

Step 4: Deprotection Finally, the Boc protecting group is removed under acidic conditions, typically using a solution of hydrochloric acid in dioxane, to afford the desired 2-arylthiomorpholine hydrochloride salt.

Data Presentation: A Quantitative Look at Synthesis and Activity

The following tables summarize key quantitative data from the synthesis and biological evaluation of representative 2-arylthiomorpholine derivatives and related compounds.

Table 1: Illustrative Quantitative Data for the Synthesis of a Model 2-Arylthiomorpholine Derivative [1]

| Step | Reactant | Reagent | Product | Yield (%) |

| 1 | Thiomorpholine | Boc Anhydride | N-Boc-thiomorpholine | >95 |

| 2 | N-Boc-thiomorpholine | N-Chlorosuccinimide | N-Boc-2-chlorothiomorpholine | ~80 |

| 3 | N-Boc-2-chlorothiomorpholine | Phenylmagnesium Bromide | N-Boc-2-phenylthiomorpholine | ~60-70 |

| 4 | N-Boc-2-phenylthiomorpholine | HCl in Dioxane | 2-Phenylthiomorpholine HCl | >90 |

Table 2: Biological Activities of Selected Thiomorpholine Derivatives

| Compound ID | Biological Activity | Target/Assay | IC50/MIC | Reference |

| 16c | DPP-IV Inhibition | Dipeptidyl peptidase IV | 3.40 µmol/L | [2] |

| 26b | Antitubercular | M. tuberculosis H37Rv | >12.5 µg/mL | [2] |

| Compound 15 | Hypolipidemic | Triton WR-1339 induced hyperlipidemia in rats | 80% reduction in triglycerides | [2] |

| BW1370U87 | Sodium Channel Blocker | Sodium Channel | Not specified | [1] |

| Crizotinib Analog | Anticancer | HT29 human colon cancer cell line | 2.01 µM | [2] |

Biological Activities and Mechanisms of Action

2-Arylthiomorpholines exhibit a remarkable diversity of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Several thiomorpholine derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Caption: Inhibition of pro-inflammatory signaling pathways by 2-arylthiomorpholines.

Anticancer Activity

Certain 2-arylthiomorpholine analogs have demonstrated significant anticancer activity. For instance, morpholine-substituted 2-amino-4-phenylthiazole derivatives, which share structural similarities with the drug Crizotinib, have shown potent growth inhibitory effects on human colon cancer cell lines.[2] The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Caption: Kinase inhibition as a mechanism of anticancer activity.

Other Therapeutic Potential

Beyond anti-inflammatory and anticancer applications, 2-arylthiomorpholine derivatives have shown promise in other areas:

-

Hypolipidemic Activity: Some derivatives have been shown to decrease triglyceride, total cholesterol, and low-density lipoprotein levels, potentially through the inhibition of squalene synthase.[2]

-

Antitubercular Activity: Analogs have been screened for their activity against Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment.[2]

-

Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[2]

Conclusion and Future Directions

The 2-arylthiomorpholine scaffold has proven to be a versatile and valuable platform for the discovery of new therapeutic agents. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on elucidating the precise molecular targets and signaling pathways for various biological activities, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of 2-arylthiomorpholines holds great promise for addressing unmet medical needs across a range of diseases.

References

Spectroscopic Characterization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies and predicted spectroscopic data to serve as a reference for researchers. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in clear, tabular format for ease of comparison. Additionally, a generalized workflow for the spectroscopic analysis of a synthesized compound is provided using a Graphviz diagram. This guide is intended to be a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel chemical entities in drug discovery and development.

Introduction

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of biologically active molecules.[1] Its structural characterization is a critical step in ensuring its purity, identity, and suitability for further use in pharmaceutical research and development. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular structure and functional groups present in the compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be used as a reference for comparison with experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |

| 4.50 - 4.30 | Multiplet | 1H | CH adjacent to Phenyl and N |

| 3.40 - 3.20 | Multiplet | 2H | CH₂ adjacent to N |

| 3.10 - 2.90 | Multiplet | 2H | CH₂ adjacent to S |

| 2.80 - 2.60 | Multiplet | 2H | CH₂ adjacent to N |

| 2.50 - 2.30 | Multiplet | 2H | CH₂ adjacent to S |

Note: The presence of the hydrochloride salt may lead to peak broadening and shifts in experimental spectra, particularly for protons near the nitrogen atom.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 138.0 | Aromatic C-Cl |

| 132.0 | Aromatic C-H |

| 130.0 | Aromatic C-H |

| 128.0 | Aromatic C-H |

| 127.0 | Aromatic C-H |

| 125.0 | Aromatic C |

| 60.0 | CH adjacent to Phenyl and N |

| 50.0 | CH₂ adjacent to N |

| 48.0 | CH₂ adjacent to N |

| 28.0 | CH₂ adjacent to S |

| 26.0 | CH₂ adjacent to S |

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 213.05 | 100 | [M]⁺ (for free base) |

| 215.05 | 33 | [M+2]⁺ (isotope peak for ³⁷Cl) |

| 178.0 | 80 | [M - Cl]⁺ |

| 140.0 | 60 | [C₈H₈N]⁺ |

| 113.0 | 40 | [C₆H₄Cl]⁺ |

Note: The mass spectrum of the hydrochloride salt may show the molecular ion of the free base after loss of HCl in the ion source.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 2700 - 2400 | Broad, Strong | N-H stretch (from hydrochloride) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-N stretch |

| 750 - 700 | Strong | C-Cl stretch |

| 700 - 600 | Medium | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[2] Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to TMS at 0 ppm or the residual solvent peak.

-

Perform baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[2]

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR.[3]

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a suitable relaxation delay to ensure accurate integration if quantitative data is needed.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Reference the spectrum using the solvent peak or TMS.

-

Perform baseline correction.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.[4][5]

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Apply a high voltage to the ESI needle to generate charged droplets.[4]

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, where it is vaporized.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[5][6][7]

-

This causes ionization and fragmentation of the molecule.[6]

-

Acquire the mass spectrum, which will show the molecular ion (if stable) and various fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, particularly for the presence of chlorine.

-

Interpret the fragmentation pattern to gain structural information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8][9]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the fingerprint region (below 1500 cm⁻¹) with reference spectra if available.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a framework for this analysis, including predicted data and detailed experimental protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The presented workflow offers a systematic approach to the structural elucidation of newly synthesized compounds. While the data provided herein is predictive, it serves as a valuable baseline for researchers to compare with their own experimental findings, ultimately leading to a thorough and accurate characterization of the target molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. edinst.com [edinst.com]

An In-depth Technical Guide to the Safety and Handling of 2-(2-Chlorophenyl) thiomorpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive risk assessment performed by qualified safety personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a heterocyclic compound utilized primarily as a chemical intermediate in pharmaceutical and agrochemical research.[1] Its thiomorpholine core, a sulfur analog of morpholine, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] While specific toxicological data for this particular hydrochloride salt are not extensively published, information from its Safety Data Sheet (SDS) and data on analogous structures indicate that it should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[3][4] This guide provides a comprehensive overview of the known safety and handling protocols for this compound, including its physicochemical properties, personal protective equipment (PPE) recommendations, emergency procedures, and disposal guidelines. In the absence of specific data, information from related thiomorpholine derivatives and chlorophenyl-containing compounds is used to provide a more complete safety profile.

Physicochemical and Toxicological Properties

The following tables summarize the known physicochemical properties of this compound and the toxicological data of related compounds to provide a safety reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1172888-52-6 | [1][3] |

| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |

| Molecular Weight | 250.19 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C, in a dry, cool, and well-ventilated place. | [1][3] |

Table 2: Toxicological Data for Structurally Related Compounds

Note: No specific LD50 or IC50 data for this compound was found in the public domain. The data below is for analogous compounds and should be used for estimation of potential hazards only.

| Compound Type / Specific Compound | Test | Result (IC₅₀ / MIC) | Cell Line / Organism | Reference |

| Thiomorpholine derivative 7b (Schiff base) | Antimycobacterial Activity | 7.81 µg/mL (MIC) | Mycobacterium smegmatis | [5][6] |

| Thiomorpholine derivative 15 (N-substituted) | Lipid Peroxidation Inhibition | 7.5 µM (IC₅₀) | Rat Microsomal Membranes | [5] |

| 4-Chlorophenyl and morpholine substituted triazine | Cytotoxicity | 1.21 µM (IC₅₀) | C26 (Colon Carcinoma) | [7] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Cytotoxicity | 94.88 µM (IC₅₀) | MCF-7 (Breast Cancer) | [8] |

| 3-(2-Chlorophenyl)morpholine hydrochloride | Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. | N/A | [4] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

General Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid Formation of Dust and Aerosols: As a solid, care should be taken to avoid creating dust. Use non-sparking tools.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Storage

-

Container: Store in the original, tightly closed container.

-

Environment: Keep in a dry, cool, and well-ventilated place, protected from moisture.[1] Recommended storage temperature is between 0-8°C.[1]

-

Incompatibilities: While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents.

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

The following first-aid measures are recommended based on available SDS information.[3]

Caption: First-aid procedures for different routes of exposure.

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material.

-

Place in a suitable, closed, and labeled container for disposal.[3]

-

-

Large Spills:

-

Evacuate personnel to a safe area.

-

Prevent further leakage if it is safe to do so.

-

Do not allow the chemical to enter drains.[3]

-

Contain the spill and collect the material as described for small spills.

-

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available, this section provides representative methodologies for synthesis and in vitro cytotoxicity testing based on procedures for related compounds.

Representative Synthesis Protocol

The synthesis of thiomorpholine derivatives often involves multi-step sequences. A general, representative procedure for the final coupling step to introduce the thiomorpholine moiety is described below, adapted from literature on similar compounds.[9]

-

Reaction Setup: In a round-bottom flask, dissolve the precursor bromide (1 equivalent) in a suitable solvent such as acetone.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2-3 equivalents) followed by 2-(2-Chlorophenyl) thiomorpholine (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired final compound.

-

Characterization: Confirm the structure of the purified compound using NMR and mass spectrometry.

Representative In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a chemical compound on cultured cell lines.[10]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Biological Pathways and Mechanism of Action

The thiomorpholine scaffold is present in various compounds that act on specific biological pathways. While the exact mechanism of this compound is not defined, derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt/mTOR pathway.[2]

Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-